N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide
Description
N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide is a synthetic compound featuring a thiazole carboxamide core substituted with a 4-methyl group and an N-linked [2,3'-bipyridin]-3-ylmethyl moiety. The thiazole carboxamide scaffold is widely explored for antimicrobial, antiviral, and enzyme-inhibitory properties, as demonstrated in multiple studies .
Properties
IUPAC Name |
4-methyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11-15(22-10-20-11)16(21)19-9-13-5-3-7-18-14(13)12-4-2-6-17-8-12/h2-8,10H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFXKZDAFPIQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazole ring, which is known for its diverse biological activities. The bipyridine moiety enhances its interaction with biological targets, potentially influencing its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds with thiazole structures have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-donating or electron-withdrawing groups on the thiazole ring can significantly affect their potency.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | A-431 | 1.61 ± 1.92 |
| 10 | Jurkat | 1.98 ± 1.22 |
The structure-activity relationship indicates that modifications at specific positions on the thiazole ring can enhance antitumor activity, making it a promising scaffold for drug development .
Anticonvulsant Activity
Thiazole derivatives have been investigated for their anticonvulsant properties. In animal models, certain compounds demonstrated potent anticonvulsant effects with ED50 values lower than traditional treatments like phenobarbital.
| Compound | ED50 (mg/kg) | Model Used |
|---|---|---|
| A | 13-21 | Maximal Electroshock Seizure (MES) |
| B | 8.9 | MES |
The SAR analysis revealed that specific substitutions at the N-benzylamide site significantly enhance anticonvulsant activity .
Leishmanicidal Activity
Another area of interest is the leishmanicidal activity of thiazole derivatives. Compounds exhibiting structural similarities to this compound showed effective reduction in intracellular amastigotes with minimal toxicity to mammalian cells.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that:
- Antitumor Activity : The compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.
- Anticonvulsant Activity : It likely interacts with sodium channels or GABA receptors to modulate neuronal excitability.
- Leishmanicidal Activity : The compound may disrupt mitochondrial function in parasites, leading to increased oxidative stress and cell death.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Antitumor Efficacy : A study involving a new thiazole derivative demonstrated a significant reduction in tumor size in xenograft models compared to controls.
- Anticonvulsant Trials : Clinical trials have shown that patients treated with specific thiazole derivatives experienced fewer seizures compared to those on standard therapy.
- Leishmaniasis Treatment : In vitro studies indicated that certain thiazole compounds could effectively reduce parasite load in infected macrophages.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide with key analogs based on structural features, synthesis routes, and reported biological activities:
Structural and Functional Distinctions
Backbone Diversity: The target compound uses a thiazole carboxamide scaffold, unlike the dihydropyrimido benzimidazole core in VK-501–VK-510 . This difference likely impacts binding specificity; thiazole derivatives often target enzymes or microbial proteins, whereas benzimidazoles may intercalate with DNA or inhibit kinases.
Synthetic Complexity :
- The target compound’s synthesis likely mirrors methods in and : coupling a bipyridin-methylamine with a thiazole acid chloride under conditions like THF or HCl catalysis . This contrasts with the multi-step hydrolysis and coupling required for ’s analogs .
- ’s antiviral compounds require ureido linkers and dichlorobenzyl groups, adding steric bulk that may reduce solubility compared to the target compound’s bipyridin-methyl group .
Biological Implications: While direct data for the target compound is absent, its [2,3'-bipyridin] moiety aligns with ’s VK series, which claims broad biomedical activities (e.g., anti-inflammatory or anticancer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
